molecular formula C19H28O3 B1204608 19-Hydroxytestosterone CAS No. 2126-37-6

19-Hydroxytestosterone

Cat. No.: B1204608
CAS No.: 2126-37-6
M. Wt: 304.4 g/mol
InChI Key: YLTCTXBDDHSLCS-KOUJMVCDSA-N
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Description

19-Hydroxytestosterone is a derivative of testosterone, characterized by the presence of a hydroxy group at the 19th position. It is a 3-oxo Δ4-steroid and plays a significant role in various biological processes. The compound has the molecular formula C19H28O3 and is known for its involvement in metabolic pathways and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxytestosterone typically involves the reduction of dehydroepiandrosterone to a 17-alcohol, followed by the functionalization of the 19-methyl group via the formation of a bromohydrin. This is then converted into a 6β,19-epoxide, which undergoes selective hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of 19-oxo derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in substitution reactions, particularly at the hydroxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products:

Scientific Research Applications

19-Hydroxytestosterone has a wide range of applications in scientific research:

Mechanism of Action

19-Hydroxytestosterone exerts its effects by binding to androgen receptors in the cytoplasm of cells. This receptor-ligand complex then translocates to the nucleus, where it influences the transcription of specific genes involved in protein synthesis and cellular growth. The compound also interacts with enzymes involved in steroid metabolism, modulating their activity and affecting the levels of other steroids in the body .

Comparison with Similar Compounds

    Testosterone: The parent compound, differing by the absence of the hydroxy group at the 19th position.

    19-Hydroxyandrostenedione: Another 19-hydroxy steroid, involved in similar metabolic pathways.

    4-Hydroxytestosterone: A related compound with a hydroxy group at the fourth position.

Uniqueness: 19-Hydroxytestosterone is unique due to its specific hydroxylation at the 19th position, which imparts distinct biochemical properties and metabolic pathways. This hydroxylation affects its interaction with enzymes and receptors, differentiating it from other similar steroids .

Properties

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCTXBDDHSLCS-KOUJMVCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314363
Record name 19-Hydroxytestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-37-6
Record name 19-Hydroxytestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-37-6
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Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77799
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Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Record name 19-HYDROXYTESTOSTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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